Pagoclone's Partial Agonist Profile at α1, α2, and α5 GABAA Receptors is a Key Differentiator from Full Agonist Benzodiazepines
Pagoclone is distinguished by its functional profile as a partial agonist at α1-, α2-, and α5-containing GABAA receptors, while acting as a full agonist at α3-containing receptors [1]. This contrasts with full agonists at these receptor subtypes, such as diazepam. This partial agonism is the mechanistic basis for its observed clinical profile, which aims for anxiolysis without the full spectrum of benzodiazepine-like side effects. A human PET study using [11C]flumazenil confirmed its partial agonist nature in vivo, demonstrating that receptor occupancy does not translate to the full efficacy seen with full agonists like lorazepam [2].
| Evidence Dimension | Functional efficacy at recombinant human GABAA receptors |
|---|---|
| Target Compound Data | Partial agonist at α1, α2, α5; Full agonist at α3 |
| Comparator Or Baseline | Diazepam (representative benzodiazepine): Full agonist at all diazepam-sensitive subtypes (α1, α2, α3, α5) |
| Quantified Difference | Qualitative difference in functional efficacy (partial vs. full) leading to a distinct side-effect profile. |
| Conditions | Recombinant human GABAA receptors expressed in vitro |
Why This Matters
This functional selectivity is the primary reason for selecting Pagoclone over full benzodiazepine agonists in research aiming to decouple anxiolysis from sedation and other side effects.
- [1] Atack JR, Pike A, Marshall G, et al. The in vivo properties of pagoclone in rat are most likely mediated by 5'-hydroxy pagoclone. Neuropharmacology. 2006;50(6):677-89. View Source
- [2] Lingford-Hughes AR, Wilson SJ, Feeney AJ, et al. A proof-of-concept study using [11C]flumazenil PET to demonstrate that pagoclone is a partial agonist. J Psychopharmacol. 2005;19(4):A16. View Source
